molecular formula C7H8 B12665791 1,5-Heptadien-3-yne CAS No. 3511-27-1

1,5-Heptadien-3-yne

Cat. No.: B12665791
CAS No.: 3511-27-1
M. Wt: 92.14 g/mol
InChI Key: AIKGMUZHUHXBCF-GQCTYLIASA-N
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Description

1,5-Heptadien-3-yne: is an organic compound with the molecular formula C7H8 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bondhepta-1,5-dien-3-yne and is notable for its unique structure, which includes both double and triple bonds. It is a colorless liquid with a boiling point of 54-56°C at 85 Torr .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Heptadien-3-yne can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiene with acetylene in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chlorinated hydrocarbons as starting materials. These compounds undergo dechlorination and dehydrogenation reactions to yield the final product. The process is optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1,5-Heptadien-3-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Epoxides: and from oxidation.

    Alkenes: from reduction.

    Halogenated derivatives: from substitution.

Scientific Research Applications

Chemistry: 1,5-Heptadien-3-yne is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology and Medicine: Research has explored the potential of this compound in developing new pharmaceuticals. Its reactivity makes it a candidate for creating bioactive compounds that can interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it valuable in creating advanced materials with specific properties .

Mechanism of Action

The mechanism by which 1,5-Heptadien-3-yne exerts its effects involves its ability to participate in various chemical reactions. The compound’s triple bond is highly reactive, allowing it to interact with different molecular targets. In biological systems, it can form covalent bonds with proteins and enzymes, potentially altering their function. The pathways involved in these interactions are still under investigation, but they likely involve the formation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

  • 1,5-Hexadien-3-yne
  • 1,5-Octadien-3-yne
  • Divinylacetylene

Comparison: 1,5-Heptadien-3-yne is unique due to its specific carbon chain length and the presence of both double and triple bonds. Compared to 1,5-Hexadien-3-yne, it has an additional carbon atom, which can influence its reactivity and physical properties. Similarly, 1,5-Octadien-3-yne has a longer carbon chain, which can affect its boiling point and solubility. Divinylacetylene, on the other hand, has a different arrangement of double and triple bonds, leading to distinct chemical behavior .

Properties

CAS No.

3511-27-1

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

(5E)-hepta-1,5-dien-3-yne

InChI

InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+

InChI Key

AIKGMUZHUHXBCF-GQCTYLIASA-N

Isomeric SMILES

C/C=C/C#CC=C

Canonical SMILES

CC=CC#CC=C

Origin of Product

United States

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